REACTION_CXSMILES
|
Cl.[Br:2][C:3]1[CH:14]=[N:13][C:6]2[NH:7][C:8](=O)[CH2:9][NH:10][CH2:11][C:5]=2[CH:4]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Br:2][C:3]1[CH:14]=[N:13][C:6]2[NH:7][CH2:8][CH2:9][NH:10][CH2:11][C:5]=2[CH:4]=1 |f:0.1,2.3.4.5.6.7|
|
Name
|
7-bromo-1,3,4,5-tetrahydro-pyrido[2,3-e][1,4]diazepin-2-one hydrochloride
|
Quantity
|
1.16 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC2=C(NC(CNC2)=O)N=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched sequentially with H2O (0.3 mL), 15% NaOH (0.3 mL) and H2O (0.9 mL)
|
Type
|
WAIT
|
Details
|
After 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2.5 h
|
Duration
|
2.5 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow syrup
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (silica gel, CH2Cl2/MeOH, 95:5 to 90:10)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(NCCNC2)N=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.42 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |